Cas no 1805211-01-1 (4-Amino-2-(difluoromethyl)-3-hydroxy-6-iodopyridine)

4-Amino-2-(difluoromethyl)-3-hydroxy-6-iodopyridine Chemical and Physical Properties
Names and Identifiers
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- 4-Amino-2-(difluoromethyl)-3-hydroxy-6-iodopyridine
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- Inchi: 1S/C6H5F2IN2O/c7-6(8)4-5(12)2(10)1-3(9)11-4/h1,6,12H,(H2,10,11)
- InChI Key: YLUDYYUTEVMYNY-UHFFFAOYSA-N
- SMILES: IC1=CC(=C(C(C(F)F)=N1)O)N
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 161
- Topological Polar Surface Area: 59.1
- XLogP3: 1.2
4-Amino-2-(difluoromethyl)-3-hydroxy-6-iodopyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A024005326-1g |
4-Amino-2-(difluoromethyl)-3-hydroxy-6-iodopyridine |
1805211-01-1 | 97% | 1g |
$1,814.40 | 2022-04-01 | |
Alichem | A024005326-500mg |
4-Amino-2-(difluoromethyl)-3-hydroxy-6-iodopyridine |
1805211-01-1 | 97% | 500mg |
$940.80 | 2022-04-01 |
4-Amino-2-(difluoromethyl)-3-hydroxy-6-iodopyridine Related Literature
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1. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
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M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347
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Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423
Additional information on 4-Amino-2-(difluoromethyl)-3-hydroxy-6-iodopyridine
Comprehensive Overview of 4-Amino-2-(difluoromethyl)-3-hydroxy-6-iodopyridine (CAS No. 1805211-01-1)
4-Amino-2-(difluoromethyl)-3-hydroxy-6-iodopyridine (CAS No. 1805211-01-1) is a highly specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique difluoromethyl and iodo substituents, exhibits remarkable potential in drug discovery and material science. Its molecular structure, featuring an amino group and a hydroxy moiety, makes it a versatile intermediate for synthesizing bioactive molecules. Researchers are particularly interested in its applications for targeting enzyme inhibition and modulating biological pathways.
The growing demand for fluorinated pyridine derivatives in modern chemistry underscores the importance of compounds like 4-Amino-2-(difluoromethyl)-3-hydroxy-6-iodopyridine. Fluorination is a key strategy in medicinal chemistry to enhance metabolic stability and bioavailability, which explains why this compound is frequently explored in the development of next-generation therapeutics. Recent studies highlight its role in designing kinase inhibitors and antimicrobial agents, aligning with the industry's focus on combating drug-resistant pathogens and chronic diseases.
From a synthetic perspective, the iodo group in 4-Amino-2-(difluoromethyl)-3-hydroxy-6-iodopyridine offers excellent opportunities for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings. This adaptability makes it a valuable building block for constructing complex molecular architectures. Additionally, the presence of both amino and hydroxy groups allows for selective modifications, enabling researchers to tailor the compound's properties for specific applications.
In the context of green chemistry, there is increasing interest in optimizing the synthesis of 4-Amino-2-(difluoromethyl)-3-hydroxy-6-iodopyridine to minimize environmental impact. Innovations in catalytic methods and solvent-free reactions are being explored to improve yield and reduce waste. This aligns with global trends toward sustainable chemical practices, a topic frequently searched by professionals in the field.
Another area of exploration is the compound's potential in material science. Its unique electronic properties, driven by the difluoromethyl and iodo groups, make it a candidate for developing advanced organic semiconductors or sensors. As the demand for high-performance materials grows, 4-Amino-2-(difluoromethyl)-3-hydroxy-6-iodopyridine could play a pivotal role in next-generation technologies.
For researchers seeking reliable sources of 4-Amino-2-(difluoromethyl)-3-hydroxy-6-iodopyridine, quality and purity are paramount. Reputable suppliers provide detailed analytical data, including HPLC, NMR, and mass spectrometry results, to ensure compliance with rigorous standards. This transparency is critical for applications in regulated industries like pharmaceuticals.
In summary, 4-Amino-2-(difluoromethyl)-3-hydroxy-6-iodopyridine (CAS No. 1805211-01-1) is a multifaceted compound with broad applicability in drug development, material science, and sustainable chemistry. Its structural features and functional groups make it a valuable asset for researchers tackling some of today's most pressing scientific challenges.
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